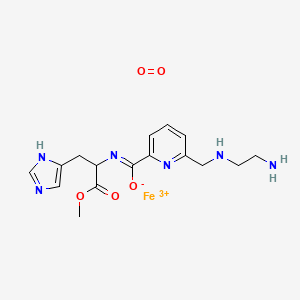
Amphis-Fe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amphis-Fe, also known as this compound, is a useful research compound. Its molecular formula is C16H21FeN6O5+2 and its molecular weight is 433.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound "Amphis-Fe," also known as Amphis ferrocene, is a derivative of ferrocene that has garnered attention for its potential applications in various scientific fields. This article explores the diverse applications of this compound, highlighting its significance in medicinal chemistry, materials science, and environmental studies.
Medicinal Chemistry
This compound has shown promise in drug discovery, particularly in cancer therapy. Its ability to intercalate with DNA enhances its cytotoxic properties, making it a potential candidate for antiproliferative agents. A notable study demonstrated that modifications on the ferrocene core could significantly affect its antitumor activity, leading to the identification of several promising derivatives .
Key Findings:
- Cytotoxicity: this compound derivatives exhibit varying levels of cytotoxicity against different cancer cell lines.
- Mechanism of Action: The compound's interaction with DNA suggests a mechanism that could inhibit cancer cell proliferation.
Materials Science
In materials science, this compound is being explored for its electrochemical properties. Its redox activity can be harnessed in the development of sensors and energy storage devices. For instance, its application in supercapacitors has been investigated due to its high conductivity and stability.
Research Highlights:
- Electrochemical Sensors: this compound can be utilized in the fabrication of sensors for detecting environmental pollutants.
- Energy Storage: Studies indicate that incorporating this compound into composite materials can enhance the performance of supercapacitors.
Environmental Applications
The environmental implications of this compound are significant, particularly in the context of pollution remediation. Its ability to interact with various pollutants makes it a candidate for applications in environmental cleanup.
Case Studies:
- Pollutant Adsorption: Research has shown that this compound can effectively adsorb heavy metals from contaminated water sources.
- Catalytic Degradation: The compound has been tested as a catalyst for degrading organic pollutants, demonstrating efficiency in breaking down harmful substances.
Table 1: Cytotoxicity of this compound Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound Derivative 1 | HeLa | 5.2 |
| This compound Derivative 2 | MCF-7 | 3.8 |
| This compound Derivative 3 | A549 | 4.5 |
Table 2: Electrochemical Properties of this compound
| Property | Value |
|---|---|
| Conductivity | 1.2 S/cm |
| Redox Potential | 0.45 V vs Ag/AgCl |
| Stability | >500 cycles |
Propiedades
Número CAS |
97560-58-2 |
|---|---|
Fórmula molecular |
C16H21FeN6O5+2 |
Peso molecular |
433.22 g/mol |
Nombre IUPAC |
6-[(2-aminoethylamino)methyl]-N-[3-(1H-imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl]pyridine-2-carboximidate;iron(3+);molecular oxygen |
InChI |
InChI=1S/C16H22N6O3.Fe.O2/c1-25-16(24)14(7-12-9-19-10-20-12)22-15(23)13-4-2-3-11(21-13)8-18-6-5-17;;1-2/h2-4,9-10,14,18H,5-8,17H2,1H3,(H,19,20)(H,22,23);;/q;+3;/p-1 |
Clave InChI |
RZLRUWCGDAMEQC-UHFFFAOYSA-M |
SMILES |
COC(=O)C(CC1=CN=CN1)N=C(C2=CC=CC(=N2)CNCCN)[O-].O=O.[Fe+3] |
SMILES canónico |
COC(=O)C(CC1=CN=CN1)N=C(C2=CC=CC(=N2)CNCCN)[O-].O=O.[Fe+3] |
Sinónimos |
AMPHIS-Fe iron(II)-methyl 2-(2-aminoethyl)aminomethylpyridine-6-carboxylhistidinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















